

Replicating Published Findings with C108297: A Comparative Guide

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Compound of Interest

Compound Name: C108297

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This guide provides a comprehensive comparison of the selective glucocorticoid receptor (GR) modulator **C108297** with alternative GR modulators, supported by experimental data from key publications. Detailed methodologies and signaling pathway diagrams are included to facilitate the replication and extension of these findings.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of **C108297** in models of neurological disorders and metabolic disease.

Table 1: Effects of **C108297** on Neurological Parameters Following Status Epilepticus

Parameter	Vehicle Control	C108297 (30 mg/kg)	Percent Change with C108297	Publication
Baseline Corticosterone (ng/mL)	~100	~25	↓ 75%	Wulsin et al., 2021[1]
Hilar Ectopic Granule Cell Density (cells/mm ²)	~150	~75	↓ 50%	Wulsin et al., 2021[1]
Iba1+ Microglial Density (cells/mm ²)	~400	~250	↓ 37.5%	Wulsin et al., 2021[1]

Table 2: Comparative Effects of **C108297** and Mifepristone on Diet-Induced Obesity

Parameter	Vehicle Control	C108297	Mifepristone (RU486)	Publication
Body Weight Gain (g)	~12	~6	~8	van den Heuvel et al., 2016
Fat Mass (g)	~8	~4	~5.5	van den Heuvel et al., 2016
Pro-inflammatory Macrophage Infiltration in Adipose Tissue	High	Low	High	van den Heuvel et al., 2016[2]
Food Intake	High	Low	High	van den Heuvel et al., 2016

Experimental Protocols

1. Animal Model of Status Epilepticus and **C108297** Treatment (Wulsin et al., 2021)

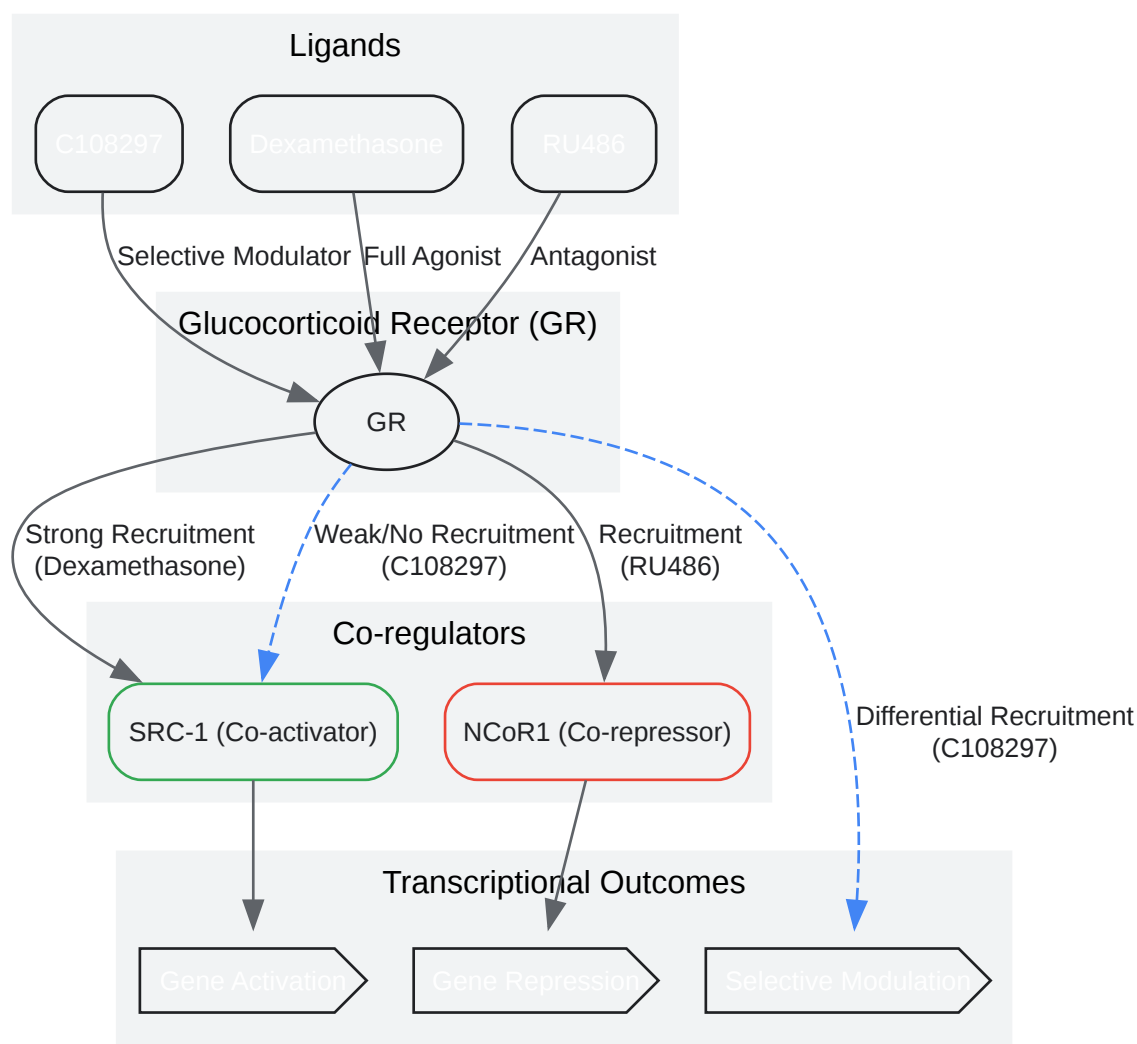
- Animals: Adult male FVB mice (6-7 weeks old).
- Induction of Status Epilepticus (SE): Pilocarpine-induced SE model.
- **C108297** Administration: 30 mg/kg **C108297** dissolved in polyethylene glycol administered via subcutaneous injection once daily for 10 consecutive days, starting 24 hours after SE induction.[1]
- Hormone Quantification: Blood samples were collected to measure baseline and stress-induced corticosterone levels.
- Immunohistochemistry: Brain tissue was processed to quantify ectopic hippocampal granule cell density (Prox-1 staining), microglial density (Iba1 staining), and astrocyte density (GFAP staining).
- Neuronal Network Function: Fos immunoreactivity was assessed to determine neuronal activation patterns following restraint stress.

2. Diet-Induced Obesity Model and **C108297** Treatment (van den Heuvel et al., 2016)

- Animals: Ten-week-old male C57Bl/6J mice.
- Diet: High-fat diet for 4 weeks.
- Drug Administration: **C108297** or mifepristone was administered during the 4-week high-fat diet feeding period.
- Metabolic Analysis: Body weight gain, fat mass, food and fructose intake were measured.
- Adipose Tissue Analysis: Lipolysis in white adipose tissue (WAT), plasma free fatty acid levels, and fat cell size were determined.
- Inflammation Assessment: Macrophage infiltration and pro-inflammatory cytokine expression in WAT were analyzed. In vitro, the effect of **C108297** on LPS-stimulated TNF- α secretion in RAW 264.7 macrophage cells was assessed.

Signaling Pathways and Experimental Workflows

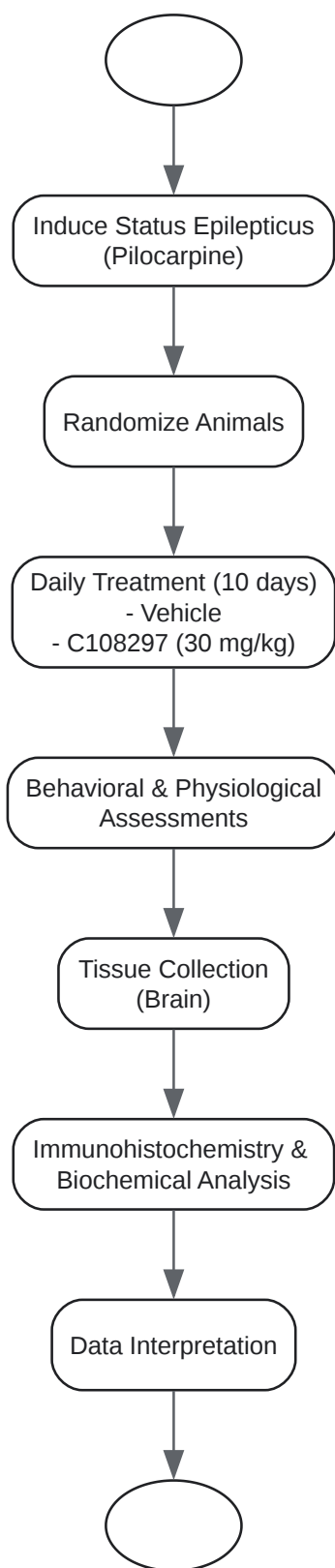
The selective modulation of the glucocorticoid receptor by **C108297** is attributed to its ability to induce a unique conformational change in the receptor, leading to differential recruitment of co-regulators compared to full agonists (like dexamethasone) and antagonists (like RU486).



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Caption: Differential GR co-regulator recruitment by various ligands.

The experimental workflow for investigating the effects of **C108297** in a preclinical model of epilepsy is outlined below.



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Caption: Experimental workflow for **C108297** in a status epilepticus model.

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References

- 1. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a selective glucocorticoid receptor modulator that prevents both diet-induced obesity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
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